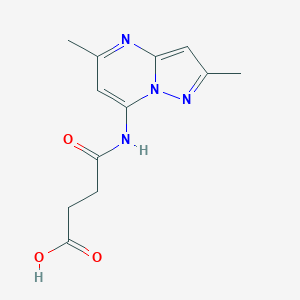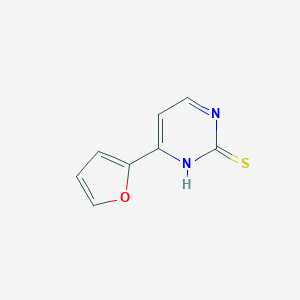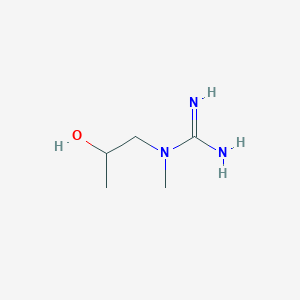
(2,4-Dichlorothiazol-5-yl)methanol
Descripción general
Descripción
"(2,4-Dichlorothiazol-5-yl)methanol" belongs to the class of thiazole derivatives, compounds known for their significant chemical and biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure.
Synthesis Analysis
Synthesis of thiazolyl derivatives often involves strategic combinations of chemical entities under controlled conditions. For example, novel compounds featuring the thiazolyl moiety have been synthesized and characterized using various spectroscopic techniques, highlighting the utility of density functional theory (DFT) calculations for predicting structure and reactivity (Shahana & Yardily, 2020).
Molecular Structure Analysis
The molecular structure of thiazolyl derivatives can be complex, with substituents affecting the overall conformation and electronic distribution. Studies employing X-ray crystallography and DFT calculations provide insight into the geometries and electronic structures, aiding in understanding the chemical behavior of these compounds (Venugopala, Nayak, & Odhav, 2013).
Chemical Reactions and Properties
Thiazole derivatives participate in a range of chemical reactions, with properties influenced by their molecular structure. For instance, the reactivity of 2-halogenothiazoles towards nucleophiles has been explored, providing insights into the kinetics and mechanisms of these reactions (Bosco, Forlani, Liturri, Riccio, & Todesco, 1971).
Physical Properties Analysis
The physical properties of thiazolyl derivatives, such as solubility and crystallinity, can be significantly influenced by solvent interactions. Spectroscopic studies have shown how solvent effects impact molecular aggregation and fluorescence properties of related compounds (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Chemical Properties Analysis
The chemical properties of "(2,4-Dichlorothiazol-5-yl)methanol" likely mirror those of closely related thiazolyl compounds, with functionalities affecting reactivity and interactions. The synthesis and antimicrobial activity of thiazolyl derivatives underscore the potential applications and chemical behaviors of these molecules (Murthy & Shashikanth, 2012).
Aplicaciones Científicas De Investigación
Molecular Aggregation Studies
Research into similar compounds, like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and its derivatives, has provided insights into molecular aggregation processes. Spectroscopic studies in various organic solvents have shown that the structure of the substituent group on the molecule significantly affects its aggregation interactions. This highlights the potential application of (2,4-Dichlorothiazol-5-yl)methanol in studying molecular aggregation phenomena in different solvent environments, providing a deeper understanding of its optical properties and interactions (Matwijczuk et al., 2016).
Antimicrobial and Antiviral Activity
The synthesis and evaluation of new pyridine derivatives using amino substituted benzothiazoles have shown variable and modest antimicrobial activity against bacteria and fungi. This suggests that derivatives of (2,4-Dichlorothiazol-5-yl)methanol could be explored for antimicrobial properties, potentially leading to the development of new antimicrobial agents (Patel et al., 2011). Furthermore, the creation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides from similar structural backbones has demonstrated antiviral activities, suggesting the potential for (2,4-Dichlorothiazol-5-yl)methanol derivatives to serve as scaffolds for antiviral drug development (Chen et al., 2010).
Corrosion Inhibition
Studies on compounds with structural similarities to (2,4-Dichlorothiazol-5-yl)methanol, such as (3-(4-chlorophenyl isoxazole-5-yl) methanol, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. This highlights the potential application of (2,4-Dichlorothiazol-5-yl)methanol in the development of new corrosion inhibitors, which could offer protection for metals in industrial applications (Sadeghzadeh et al., 2021).
Dyeing Performance and Synthesis
The synthesis and characterization of thiadiazole derivatives have been explored for their dyeing performance on nylon fabric. Given the structural versatility of (2,4-Dichlorothiazol-5-yl)methanol, it could serve as a precursor for the development of new dyes with specific properties for textile applications, enhancing the range of colors and fastness properties available (Malik et al., 2018).
Propiedades
IUPAC Name |
(2,4-dichloro-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NOS/c5-3-2(1-8)9-4(6)7-3/h8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNCUHDHEDTUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(S1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438862 | |
| Record name | (2,4-Dichloro-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorothiazol-5-yl)methanol | |
CAS RN |
170232-69-6 | |
| Record name | 2,4-Dichloro-5-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170232-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichloro-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI)](/img/structure/B68268.png)

![Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68273.png)
![[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate](/img/structure/B68274.png)


![2-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B68281.png)
![Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B68283.png)
![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)



![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)
